ミバゼロール
概要
説明
ミバゼロールは、選択的なアルファ2アドレナリン受容体作動薬です。 主に、冠動脈疾患を持つまたはリスクのある周術期患者において、心血管系の有害事象を予防するために医療現場で使用されています 。 この化合物の化学式はC11H11N3O2であり、モル質量は217.22 g/molです .
2. 製法
合成経路と反応条件: ミバゼロールは、イミダゾール環の形成と、それに続くベンズアミド構造への結合を含む複数段階のプロセスによって合成できます。合成には通常、以下が含まれます。
- 適切な前駆体からのイミダゾール環の形成。
- 制御された条件下でのイミダゾール環とベンズアミド誘導体のカップリング。
工業的生産方法: ミバゼロールの工業的生産には、高純度と一貫性を確保するために、高性能液体クロマトグラフィー(HPLC)を用いた大規模合成が含まれます 。このプロセスは、不純物を最小限に抑え、収率を最大限に高めるように最適化されています。
科学的研究の応用
Mivazerol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study alpha-2 adrenergic receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Primarily used to prevent myocardial infarction in perioperative patients. It is also studied for its potential use in treating other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals targeting alpha-2 adrenergic receptors.
作用機序
ミバゼロールは、アルファ2アドレナリン受容体に選択的に結合することで、その効果を発揮します。 この結合により、ノルエピネフリンの放出が抑制され、交感神経系の活動が低下します 。 この化合物の作用により、心拍数と心筋酸素需要が低下し、心筋虚血や梗塞の予防に役立ちます .
生化学分析
Biochemical Properties
Mivazerol plays a significant role in biochemical reactions by interacting with alpha-2 adrenergic receptors. These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Mivazerol binds to these receptors with high affinity, resulting in reduced release of norepinephrine and other neurotransmitters. This interaction helps in modulating sympathetic nervous system activity, which is crucial for its therapeutic effects .
Cellular Effects
Mivazerol exerts various effects on different cell types and cellular processes. In cardiac cells, it has been shown to reduce myocardial ischemia by decreasing heart rate and myocardial oxygen demand. Mivazerol also influences cell signaling pathways by activating alpha-2 adrenergic receptors, which leads to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels. This reduction in cAMP affects gene expression and cellular metabolism, ultimately leading to improved cardiac function .
Molecular Mechanism
The molecular mechanism of Mivazerol involves its binding to alpha-2 adrenergic receptors, which are primarily located on presynaptic nerve terminals. Upon binding, Mivazerol activates these receptors, leading to the inhibition of adenylate cyclase and a decrease in cAMP levels. This results in reduced release of norepinephrine and other neurotransmitters, thereby modulating sympathetic nervous system activity. Additionally, Mivazerol has been shown to have anti-ischemic effects by reducing myocardial oxygen demand and improving hemodynamic stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mivazerol have been observed to change over time. Studies have shown that Mivazerol is stable under standard laboratory conditions and does not degrade rapidly. Long-term effects of Mivazerol on cellular function have been studied in both in vitro and in vivo models. In these studies, Mivazerol demonstrated sustained efficacy in reducing myocardial ischemia and improving cardiac function over extended periods .
Dosage Effects in Animal Models
The effects of Mivazerol vary with different dosages in animal models. At lower doses, Mivazerol has been shown to effectively reduce myocardial ischemia and improve hemodynamic stability without significant adverse effects. At higher doses, Mivazerol may cause bradycardia and hypotension, indicating a threshold effect. Toxic or adverse effects at high doses include excessive sedation and respiratory depression .
Metabolic Pathways
Mivazerol is involved in several metabolic pathways, primarily through its interaction with alpha-2 adrenergic receptors. These receptors play a role in regulating metabolic flux and metabolite levels by modulating the release of neurotransmitters such as norepinephrine. The activation of these receptors by Mivazerol leads to a decrease in cAMP levels, which in turn affects various metabolic processes, including glucose and lipid metabolism .
Transport and Distribution
Mivazerol is transported and distributed within cells and tissues through its interaction with alpha-2 adrenergic receptors. These receptors are widely distributed in the central and peripheral nervous systems, as well as in various tissues, including the heart and blood vessels. Mivazerol’s binding to these receptors facilitates its transport and accumulation in target tissues, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of Mivazerol is primarily associated with its binding to alpha-2 adrenergic receptors on presynaptic nerve terminals. These receptors are located on the cell membrane, where Mivazerol exerts its effects by modulating neurotransmitter release. Additionally, Mivazerol may also interact with intracellular signaling pathways, further influencing its activity and function within specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: Mivazerol can be synthesized through a multi-step process involving the formation of the imidazole ring and subsequent attachment to the benzamide structure. The synthesis typically involves:
- Formation of the imidazole ring from appropriate precursors.
- Coupling of the imidazole ring with a benzamide derivative under controlled conditions.
Industrial Production Methods: Industrial production of Mivazerol involves large-scale synthesis using high-pressure liquid chromatography (HPLC) to ensure purity and consistency . The process is optimized to minimize impurities and maximize yield.
化学反応の分析
反応の種類: ミバゼロールは、以下を含むいくつかの種類の化学反応を起こします。
酸化: ミバゼロールは、特定の条件下で酸化されて、さまざまな酸化生成物を形成できます。
還元: この化合物は、還元されて、さまざまな誘導体を形成できます。
置換: ミバゼロールは、特にイミダゾール環で、置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 置換反応は、多くの場合、ハロゲン化剤と求核剤を含みます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元はアミン誘導体を生成する可能性があります。
4. 科学研究での応用
ミバゼロールは、以下を含む幅広い科学研究で応用されています。
化学: アルファ2アドレナリン受容体との相互作用を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路や受容体結合への影響について調査されています。
医学: 主に、周術期患者における心筋梗塞の予防に使用されています。また、他の心血管疾患の治療における潜在的な用途についても研究されています。
産業: アルファ2アドレナリン受容体を標的とする新しい医薬品開発に使用されています。
類似化合物との比較
ミバゼロールは、クロニジンやデクスメデトミジンなどの他のアルファ2アドレナリン受容体作動薬と比較されています 。 3つの化合物すべてが心拍数を低下させますが、ミバゼロールは血圧を著しく低下させない点が特徴です 。これは、安定した血圧の維持が重要な周術期設定において特に有用です。
類似化合物:
- クロニジン
- デクスメデトミジン
- グアンファシン
ミバゼロールのアルファ2アドレナリン受容体に対する特異性と血圧への最小限の影響は、そのユニークな治療の可能性を浮き彫りにしています .
特性
IUPAC Name |
2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHGFJMGWQXPBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154782 | |
Record name | Mivazerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125472-02-8 | |
Record name | Mivazerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125472-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mivazerol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125472028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mivazerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIVAZEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5P1SSA8KD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。